1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
Description
This pyrimidinecarboxamide derivative features a benzyl group at the 1-position and a 2,6-dichlorophenyl substituent on the carboxamide nitrogen.
Properties
IUPAC Name |
3-benzyl-N-(2,6-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c19-12-7-4-8-13(20)16(12)22-17(25)14-9-15(24)23(18(26)21-14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKSEQRSVGCQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidine intermediate.
Addition of the Dichlorophenyl Group: The dichlorophenyl group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Hydroxylation: The hydroxy group is introduced through selective oxidation, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and dichlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit the proliferation of cancer cells. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines by inducing apoptosis or cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression. Similar compounds have demonstrated the ability to inhibit MEK1/2 kinases, which are crucial in signaling pathways associated with tumor growth .
- Anti-inflammatory Properties : Compounds related to this structure have been noted for their anti-inflammatory effects, potentially through modulation of the endocannabinoid system or other inflammatory pathways .
Medicinal Chemistry
In medicinal chemistry, 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can be utilized in:
- Drug Development : As a lead compound for developing new anticancer drugs or treatments for inflammatory diseases.
- Structure-Activity Relationship Studies : Investigating how modifications to the compound's structure affect its biological activity.
Case Studies
Several studies highlight the potential of similar compounds:
- Inhibition of Tumor Growth : A study demonstrated that a related pyrimidine derivative effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
- Cell Line Studies : Research on cell lines such as MV4-11 and MOLM13 showed that certain analogs could reduce cell viability significantly at low concentrations, indicating strong anticancer potential .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analog: 1-(4-Chlorophenyl)-N-(2,4-Dichlorophenyl)-6-Hydroxy-2-Oxo-1,2-Dihydro-4-Pyrimidinecarboxamide (CAS 861212-22-8)
This analog differs in two critical regions:
- 1-Position Substituent : A 4-chlorophenyl group replaces the benzyl group.
- Carboxamide Nitrogen Substituent : A 2,4-dichlorophenyl group replaces the 2,6-dichlorophenyl group.
Key Differences in Physicochemical Properties
Implications of Structural Variations
- Steric Effects : The 2,6-dichlorophenyl group in the target compound creates a symmetrical substitution pattern, reducing steric hindrance compared to the 2,4-dichlorophenyl group in the analog. This could enhance binding to flat aromatic pockets in biological targets.
- 2,4) may alter electron distribution across the ring.
Biological Activity
1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including N-acylation and hydroxylation processes. Key reagents include 2,6-dichlorophenyl isocyanate and hydrogen peroxide under mild heating conditions. The synthetic route can be optimized for yield and purity, potentially using continuous flow reactors for industrial applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives tested on lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 5.0 | High |
| HCC827 | 3.5 | Moderate |
| NCI-H358 | 4.0 | High |
Antimicrobial Activity
In addition to antitumor effects, the compound has been evaluated for antimicrobial properties. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed that certain derivatives exhibited notable antibacterial activity. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the hydroxy group at the 6-position enhances binding affinity and specificity towards these targets. This mechanism may involve modulation of signaling pathways associated with cell growth and proliferation .
Comparative Studies
Comparative analysis with similar compounds reveals that the unique substitution pattern of this pyrimidine derivative contributes to its distinct biological profile. For example, while other benzyl-substituted pyrimidines have shown varying degrees of activity, the dichlorophenyl and hydroxy substitutions in this compound appear to synergistically enhance its efficacy.
Comparison Table
| Compound | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy... | High | Moderate |
| 1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy... | Moderate | Low |
| 1-benzyl-N-(4-chlorophenyl)-6-hydroxy... | Low | Moderate |
Case Studies
In a recent case study involving a series of synthesized pyrimidine derivatives, it was found that those incorporating halogenated phenyl groups exhibited enhanced antitumor properties compared to their non-halogenated counterparts. The study utilized both two-dimensional (2D) and three-dimensional (3D) cell culture models to assess the compounds' effectiveness in mimicking in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
